P-gp inhibitor 20
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Overview
Description
P-glycoprotein inhibitor 20 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various drugs and xenobiotics out of cells. This inhibition can enhance the bioavailability and efficacy of therapeutic agents, particularly in the treatment of diseases like cancer where drug resistance is a significant challenge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 20 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 20 often employs large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
P-glycoprotein inhibitor 20 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final compound, P-glycoprotein inhibitor 20 .
Scientific Research Applications
P-glycoprotein inhibitor 20 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes.
Medicine: Enhances the efficacy of chemotherapeutic agents by overcoming drug resistance.
Industry: Incorporated into drug formulations to improve bioavailability and therapeutic outcomes.
Mechanism of Action
P-glycoprotein inhibitor 20 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This prevents the efflux of drugs and other substrates from the cells, leading to increased intracellular concentrations and enhanced therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other P-glycoprotein inhibitors such as verapamil, cyclosporine, and tariquidar .
Uniqueness
P-glycoprotein inhibitor 20 is unique due to its high specificity and potency in inhibiting P-glycoprotein, making it a valuable tool in overcoming multidrug resistance in cancer therapy .
Properties
Molecular Formula |
C30H28N4O3Se |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-[[5-(1-methylpyrazol-4-yl)-1H-indol-3-yl]selanyl]phenyl]methanone |
InChI |
InChI=1S/C30H28N4O3Se/c1-33-17-23(15-32-33)19-7-8-26-25(12-19)29(16-31-26)38-24-6-4-5-21(11-24)30(35)34-10-9-20-13-27(36-2)28(37-3)14-22(20)18-34/h4-8,11-17,31H,9-10,18H2,1-3H3 |
InChI Key |
ZTWKGKOFJUEBID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)NC=C3[Se]C4=CC=CC(=C4)C(=O)N5CCC6=CC(=C(C=C6C5)OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.